C9H10Cl3N3O
Description
Pharmacological Mechanisms of Action in Prefrontal Cortical Modulation
α2A-Adrenergic Receptor Selectivity and Signaling Pathways
Guanfacine’s therapeutic effects arise from its high affinity for α2A-adrenergic receptors (α2ARs), which are densely expressed in PFC pyramidal neurons. Unlike non-selective α2 agonists, guanfacine exhibits 60-fold greater selectivity for α2A over α2B subtypes. This specificity is critical because α2AAR activation enhances working memory and attentional control by modulating intracellular cAMP-PKA signaling.
Binding of guanfacine to α2AARs inhibits adenylate cyclase, reducing cAMP production and subsequent protein kinase A (PKA) activity. This cascade suppresses the opening of hyperpolarization-activated cyclic nucleotide-gated (HCN) potassium channels, which are colocalized with α2AARs on dendritic spines of PFC neurons. By blocking HCN channel-mediated potassium efflux, guanfacine strengthens synaptic connectivity and increases the signal-to-noise ratio of pyramidal cell firing. Electrophysiological studies in primates demonstrate that α2AAR stimulation amplifies delay-related firing in dorsolateral PFC (dlPFC) neurons, a hallmark of working memory maintenance.
cAMP-PKA-K⁺ Channel Modulation in Synaptic Efficacy
The cAMP-PKA-K⁺ pathway is a linchpin of guanfacine’s synaptic effects. Under stress or noradrenergic surge, elevated cAMP primes HCN channels, dispersing neuronal firing and weakening PFC network coherence. Guanfacine counteracts this by:
- Reducing cAMP Levels : α2AAR agonism decreases cAMP production by 40–60% in PFC slices, as measured via FRET-based biosensors.
- Inhibiting HCN Channels : PKA-dependent phosphorylation opens HCN channels, but guanfacine’s suppression of cAMP keeps these channels closed, enhancing synaptic potentials.
- Strengthening NMDA Receptor Function : By stabilizing dendritic spines, guanfacine increases NMDA receptor-mediated currents, facilitating long-term potentiation (LTP).
In vivo microdialysis in primate dlPFC reveals that guanfacine increases extracellular dopamine and norepinephrine levels by 30–50%, further augmenting cognitive flexibility.
Primate-Specific Enhancements in Prefrontal Network Connectivity
Guanfacine’s pro-cognitive effects exhibit species-specific nuances. In nonhuman primates, systemic administration improves attentional set-shifting accuracy by 25–35% and reduces perseverative errors by 40%. Neural recordings in the anterior cingulate cortex (ACC) and striatum show enhanced prediction error signaling, with a 2.5-fold increase in phasic responses to unexpected outcomes.
Table 1: Neurophysiological Effects of Guanfacine in Primate PFC
| Parameter | Baseline | Guanfacine | Change (%) |
|---|---|---|---|
| Attentional errors | 45 ± 8 | 29 ± 6 | -35.6 |
| Prediction error SNR | 1.2 ± 0.3 | 3.0 ± 0.5 | +150 |
| HCN channel open probability | 0.65 ± 0.12 | 0.22 ± 0.08 | -66.2 |
| NMDA current amplitude (pA) | 120 ± 20 | 180 ± 25 | +50 |
Data derived from . SNR: Signal-to-noise ratio.
Notably, guanfacine preferentially modulates fast-spiking interneurons in the ACC, increasing their firing rate coherence by 20–30% and sharpening gamma oscillations (30–80 Hz). This interneuron-mediated mechanism enhances inhibitory control over pyramidal cell ensembles, refining top-down attentional processes.
Properties
Molecular Formula |
C9H10Cl3N3O |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
[2-(3,4-dichlorophenyl)ethanimidoyl]urea;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)14-9(13)15;/h1-3H,4H2,(H4,12,13,14,15);1H |
InChI Key |
OTXUDNNGZVPRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=N)NC(=O)N)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanfacine hydrochloride can be synthesized through the reaction of N-(aminoiminomethyl)-2,6-dichlorobenzeneacetamide with hydrochloric acid . The reaction typically involves heating the reactants to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of Guanfacine hydrochloride involves the use of large-scale reactors where the reactants are combined under controlled conditions of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Guanfacine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions of temperature and solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy derivatives , while reduction may yield amino derivatives .
Scientific Research Applications
Guanfacine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand or catalyst in organic synthesis reactions.
Biology: It is used in studies involving adrenergic receptors and their role in physiological processes.
Medicine: It is used in the treatment of hypertension and ADHD.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes
Mechanism of Action
Guanfacine hydrochloride exerts its effects by selectively stimulating central alpha-2 adrenergic receptors. This leads to the inhibition of sympathetic vasomotor centers, resulting in reduced peripheral sympathetic nerve impulses to the heart and blood vessels. Consequently, there is a decrease in peripheral vascular resistance and heart rate .
Comparison with Similar Compounds
Physical Properties
- Melting Point : 213–217°C .
- Solubility: Soluble in dimethyl sulfoxide (DMSO) (≥14.1 mg/mL) and ethanol (≥17.17 mg/mL with heating) .
- pKa : 7.31 .
Pharmacological Mechanism
Guanfacine selectively activates α₂A-adrenergic receptors in the prefrontal cortex, reducing sympathetic outflow and modulating attention and impulse control. This mechanism underpins its dual use in hypertension and attention-deficit/hyperactivity disorder (ADHD) .
Comparison with Similar Compounds: Guanfacine vs. Clonidine
Clonidine Hydrochloride, a structurally related α₂-adrenergic agonist, serves as the primary comparator due to shared therapeutic indications but distinct pharmacological profiles.
Structural and Mechanistic Differences
Pharmacokinetic and Clinical Comparisons
Research Findings and Data Tables
Q & A
Q. How to design mixed-methods studies exploring this compound’s real-world efficacy vs. clinical trial data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
